Structural Differentiation from a Close Patent Analog: 3-(3-methylbutylthio) Isomer
The target compound can be directly distinguished from a topologically analogous isomer claimed in the same patent family, 5,6-dimethyl-3-(3-methylbutylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (isomer A). The key difference lies in the alkyl chain topology: the target compound possesses an n-butylthio group (linear 4-carbon chain), while isomer A possesses a 3-methylbutylthio group (branched 4-carbon chain) [1]. This branching introduces a different steric footprint and conformational flexibility, which is a critical variable in key-in-lock target binding. This is the highest-resolution structural comparison available for the target scaffold.
| Evidence Dimension | 3-position thioether chain topology (linear vs. branched) |
|---|---|
| Target Compound Data | 3-(butylthio) [–S–(CH₂)₃–CH₃] |
| Comparator Or Baseline | 5,6-dimethyl-3-(3-methylbutylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one [–S–CH₂–CH(CH₃)₂] |
| Quantified Difference | Structural isomerism; no quantitative bioactivity difference available. |
| Conditions | Chemical structural analysis based on patent disclosure US20240360143A1 [1]. |
Why This Matters
For a medicinal chemistry procurement decision, obtaining the specific linear isomer ensures consistency with a distinct structure-activity relationship (SAR) hypothesis, avoiding an analog that may have a different or reduced target engagement profile.
- [1] MPC Therapeutics SA. (2024). US Patent Application US20240360143A1, chemical compound listing. View Source
